4-bromo-N'-(4-nitrobenzoyl)benzohydrazide
Overview
Description
4-Bromo-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C14H10BrN3O4 It is a derivative of benzohydrazide, characterized by the presence of a bromine atom and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 4-bromo-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and bases like sodium hydroxide or potassium carbonate.
Reduction Reactions: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic conditions.
Condensation Reactions: Aldehydes or ketones, solvents like ethanol or methanol, and acidic or basic catalysts.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Reduction Reactions: 4-Amino-N’-(4-nitrobenzoyl)benzohydrazide.
Condensation Reactions: Hydrazones formed by the reaction of the hydrazide group with aldehydes or ketones.
Scientific Research Applications
4-Bromo-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug discovery and development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(4-nitrobenzoyl)benzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the hydrazide group can form covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N’-(4-nitrobenzoyl)benzohydrazide: Similar in structure but with different substituents on the benzene ring.
4-Bromo-N’-(4-nitrobenzoyl)benzohydrazide: Similar in structure but with different functional groups, such as amino or hydroxyl groups.
Uniqueness
4-Bromo-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of both bromine and nitrobenzoyl groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(8-4-10)18(21)22/h1-8H,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXOGUMILNQNTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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